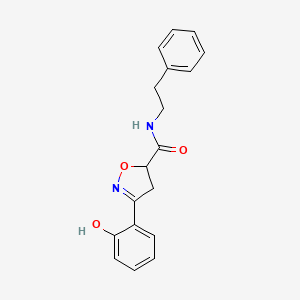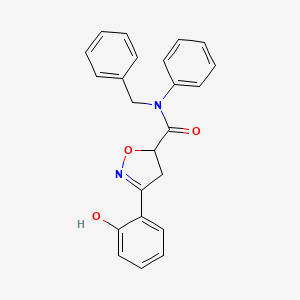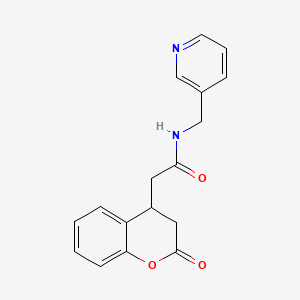
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide
Overview
Description
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with thiosemicarbazide under acidic conditions to form the intermediate thiazole derivative. This intermediate is then acylated with chloroacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The chromenone and thiazole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide
- N-(1,3-thiazol-2-yl)acetamide
- 4-hydroxy-2H-chromen-2-one
Uniqueness
2-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-YL)-N-(1,3-thiazol-2-YL)acetamide is unique due to the combination of the chromenone and thiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydrochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12(16-14-15-5-6-20-14)7-9-8-13(18)19-11-4-2-1-3-10(9)11/h1-6,9H,7-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQYQFSLDKGVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(1-pyrrolidinylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol](/img/structure/B4148858.png)

![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4148864.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-3-(2-hydroxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4148865.png)


![3,6-dimethyl-1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4148901.png)
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B4148912.png)


![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B4148935.png)
![N-(3-bromophenyl)-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B4148938.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-methylbenzamide](/img/structure/B4148944.png)
